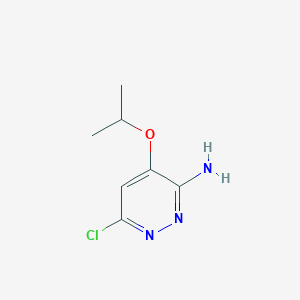

6-Chloro-4-isopropoxypyridazin-3-amine

Beschreibung

Historical and Contemporary Significance of Pyridazines in Organic and Medicinal Chemistry

The pyridazine (B1198779) ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been a subject of scientific inquiry for over a century. wikipedia.org The first pyridazine was synthesized by Emil Fischer in 1886 during his work on the Fischer indole (B1671886) synthesis. wikipedia.org Historically, the development of synthetic routes to pyridazine and its derivatives was crucial for understanding the fundamental principles of heterocyclic chemistry. wikipedia.org

In contemporary science, pyridazines are recognized for their wide-ranging applications. rjptonline.orgbenthamdirect.com They are integral components in a number of herbicides and are found in several pharmaceuticals. wikipedia.org The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen-bonding capacity, make it an attractive scaffold in drug design. nih.gov Recently, pyridazine-containing compounds like relugolix (B1679264) and deucravacitinib (B606291) have received FDA approval, underscoring the modern therapeutic relevance of this heterocyclic system. nih.gov Beyond medicine, pyridazine derivatives are also investigated for their use in materials science, including applications as chemiluminescent materials and ligands in catalysis. mdpi.com

Exploration of Pyridazine Core Structures in Ligand Design and Biological Activity

The pyridazine core is a versatile scaffold in ligand design due to its distinct electronic and structural features. nih.govresearchgate.net The two adjacent nitrogen atoms can act as hydrogen bond acceptors, a property that is crucial for molecular recognition and binding to biological targets. nih.govblumberginstitute.org The electron-deficient nature of the pyridazine ring also influences its interaction with other molecules. mdpi.com Researchers have extensively used pyridazine-based ligands in coordination chemistry to create novel metal complexes with unique properties. researchgate.netnih.gov

The biological activity of pyridazine derivatives is remarkably diverse. rjptonline.orgnih.gov Compounds containing this core structure have demonstrated a wide spectrum of pharmacological effects, including anti-hypertensive, analgesic, anti-tumor, and antimicrobial activities. rjptonline.orgacs.org This broad range of bioactivity has established the pyridazine nucleus as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. rjptonline.orgmdpi.com The ability to easily functionalize the pyridazine ring at various positions allows for the fine-tuning of its biological properties. nih.gov

Rationale for the Investigation of 6-Chloro-4-isopropoxypyridazin-3-amine within Heterocyclic Chemistry

The investigation of this compound is driven by the need to explore novel chemical space within the pyridazine family. The specific substitution pattern of this molecule—a chloro group, an isopropoxy group, and an amine group—is expected to confer unique chemical and physical properties. Each substituent plays a critical role:

The Pyridazin-3-amine core: The 3-aminopyridazine (B1208633) scaffold is present in all three FDA-approved pyridazine-containing drugs, highlighting its importance as a pharmacophore. nih.gov

The 6-Chloro substituent: The chlorine atom can serve as a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex molecules. mdpi.comresearchgate.net It also influences the electronic properties of the pyridazine ring.

The 4-Isopropoxy substituent: The isopropoxy group can affect the molecule's lipophilicity and metabolic stability, which are important parameters in drug design. nih.gov Alkoxy groups on the pyridazine ring have been explored for various applications, including in agriculture. nih.gov

The 3-Amine substituent: The amino group is a key functional group for biological activity and can participate in hydrogen bonding interactions with target proteins. nih.govblumberginstitute.org

The combination of these functional groups on a single pyridazine scaffold makes this compound a valuable building block for the synthesis of new compounds with potential applications in medicinal chemistry and materials science.

Overview of Research Objectives and Scope for this compound

The primary research objectives for this compound would logically focus on its synthesis, characterization, and exploration of its chemical reactivity. A key goal would be to utilize this compound as an intermediate to build a library of more complex pyridazine derivatives. liberty.edu This involves studying its behavior in various chemical reactions, particularly those that modify the chloro and amino substituents.

The scope of research would be centered on understanding the fundamental chemical properties of this molecule. This includes a detailed analysis of its structural features and how they influence its reactivity. Furthermore, the synthesized derivatives would be subjected to screening for potential biological activities, leveraging the known pharmacological potential of the pyridazine core.

Current Research Landscape and Gaps Pertaining to Functionalized Pyridazinamines

The current research landscape for pyridazine derivatives is active and expanding, with a significant number of publications dedicated to their synthesis and biological evaluation. mdpi.comjocpr.com There is a strong focus on developing novel pyridazines for therapeutic applications, particularly in oncology and infectious diseases. acs.orgacs.org

However, there are still gaps in the existing body of research. While many pyridazine derivatives have been synthesized, a comprehensive understanding of the structure-activity relationships for many substitution patterns is still lacking. There is a continuous need for the development of new and efficient synthetic methods to access novel functionalized pyridazinamines. rjptonline.org Specifically, more research is required to fully explore the potential of multi-substituted pyridazines, such as this compound, as versatile intermediates in organic synthesis.

Below is a data table summarizing the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 1395034-49-7 | achemblock.com |

| Molecular Formula | C7H10ClN3O | achemblock.com |

| Molecular Weight | 187.63 g/mol | achemblock.com |

| Canonical SMILES | CC(C)OC1=CC(Cl)=NN=C1N | achemblock.com |

Eigenschaften

Molekularformel |

C7H10ClN3O |

|---|---|

Molekulargewicht |

187.63 g/mol |

IUPAC-Name |

6-chloro-4-propan-2-yloxypyridazin-3-amine |

InChI |

InChI=1S/C7H10ClN3O/c1-4(2)12-5-3-6(8)10-11-7(5)9/h3-4H,1-2H3,(H2,9,11) |

InChI-Schlüssel |

NAGDBGMDOXAKFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC1=CC(=NN=C1N)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Chloro 4 Isopropoxypyridazin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis involves the deconstruction of the target molecule into simpler, commercially available starting materials by breaking key bonds, which correspond to reliable forward chemical reactions.

Disconnection of the Isopropoxy Moiety

A primary disconnection targets the isopropoxy group at the C4 position. This carbon-oxygen ether bond can be retrosynthetically cleaved, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the corresponding forward step. This disconnection leads to two synthons: an isopropyl cation equivalent (realistically, an isopropoxide anion) and a 4-chloro-substituted pyridazine (B1198779) intermediate, specifically 3,6-dichloro-4-hydroxypyridazin-3-amine. A more direct and synthetically viable disconnection, however, breaks this bond at an earlier stage, pointing to sodium isopropoxide as the nucleophile and 3,4,6-trichloropyridazine as the electrophilic precursor. This approach is often preferred as it utilizes a more versatile and common intermediate.

Disconnection of the Amino Group

Another key strategic disconnection is the cleavage of the carbon-nitrogen bond at the C3 position. This bond is readily formed in the forward synthesis via a nucleophilic aromatic substitution reaction. This disconnection breaks the target molecule into an ammonia (B1221849) synthon and the precursor 3,6-dichloro-4-isopropoxypyridazine. The forward reaction involves the displacement of a chlorine atom at the C3 position by an amino group, a common and well-documented transformation in heterocyclic chemistry. google.com The general strategy involves reacting the chlorinated precursor with ammonia or an ammonia equivalent.

Synthesis of Key Pyridazine Precursors

The successful synthesis of the target compound hinges on the efficient preparation of key chlorinated pyridazine intermediates.

Preparation of Dihalopyridazine Intermediates (e.g., 3,6-dichloropyridazine (B152260) from ammonia and 3,6-dichloropyridazine)

While not a direct precursor in the most efficient route, 3,6-dichloropyridazine is a foundational intermediate in pyridazine chemistry. chemicalbook.com It is typically synthesized from maleic hydrazide (pyridazine-3,6-diol), which is formed by the reaction of maleic anhydride (B1165640) with hydrazine (B178648). google.comgoogle.com The subsequent conversion to 3,6-dichloropyridazine is achieved by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comchemicalbook.com

| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Chloroform | 50 | 4 hours | 72.35 | google.com |

| Phosphorus Oxychloride (POCl₃) | Chloroform | 65 | 3.5 hours | 86 | google.com |

| Phosphorus Oxychloride (POCl₃) | None | 80 | Overnight | 85 | chemicalbook.com |

| Phosphorus Pentachloride (PCl₅) | None | 125 | 4 hours | 82 | google.com |

| N-Chlorosuccinimide (NCS) | Ethanol / HCl (cat.) | 45-55 | 2 hours | 91 | google.com |

A more direct and crucial precursor for the target compound is 3,4,6-trichloropyridazine . Its synthesis also starts from maleic anhydride. The process involves chlorination of maleic anhydride to form chloro-maleic anhydride, which then reacts with hydrazine to yield 4-chloropyridazine-3,6-diol. Subsequent reaction with phosphorus oxychloride furnishes the desired 3,4,6-trichloropyridazine intermediate. google.com

Regioselective Functionalization of Pyridazine Rings

The core of the synthetic strategy lies in the regioselective functionalization of the 3,4,6-trichloropyridazine intermediate. The different electronic environments of the carbon atoms at positions 3, 4, and 6 result in varying reactivity of the attached chlorine atoms toward nucleophilic attack. In many polychlorinated nitrogen heterocycles, the C4 position is highly activated and susceptible to substitution. mdpi.comrsc.org

The synthesis proceeds in a stepwise manner:

Selective Isopropoxylation: 3,4,6-trichloropyridazine is first treated with sodium isopropoxide. The greater electrophilicity of the C4 position directs the isopropoxide to attack here preferentially, displacing the C4-chloro group to form 3,6-dichloro-4-isopropoxypyridazine. This reaction is typically carried out under controlled temperature conditions to ensure selectivity.

Selective Amination: The introduction of the isopropoxy group alters the electronic properties of the pyridazine ring, which in turn modifies the reactivity of the remaining chlorine atoms at C3 and C6. In the subsequent step, the intermediate 3,6-dichloro-4-isopropoxypyridazine is reacted with ammonia. The amination occurs regioselectively at the C3 position to yield the final product, this compound. The substitution at C3 is favored over C6, allowing for the controlled formation of the desired product. google.com

This sequential and regioselective approach, governed by the inherent reactivity of the polychlorinated pyridazine core, provides an efficient and controlled pathway to this compound.

Introduction of the Isopropoxy Group

The incorporation of the isopropoxy moiety at the C4 position of the pyridazine ring is a critical step in the synthesis of the target compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The most common approach for introducing the isopropoxy group involves the reaction of a di- or tri-chlorinated pyridazine precursor with an isopropoxide salt. A key starting material for this transformation is often 3,4,6-trichloropyridazine. The chlorine atom at the C4 position is generally the most susceptible to nucleophilic attack due to the electronic effects of the adjacent nitrogen atoms and the other chloro substituents.

The reaction proceeds by the attack of the isopropoxide anion on the electron-deficient C4 carbon of the pyridazine ring. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is then restored by the elimination of a chloride ion, yielding the 4-isopropoxy-3,6-dichloropyridazine intermediate.

A plausible synthetic pathway described in the patent literature involves the treatment of 3,4,6-trichloropyridazine with sodium isopropoxide. This reaction is typically carried out in an alcoholic solvent, such as isopropanol, which also serves as the source of the nucleophile.

Optimization of Reaction Conditions for Ether Formation

The efficiency and selectivity of the etherification reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

Sodium isopropoxide, generated in situ from sodium metal or sodium hydride and isopropanol, is a commonly employed nucleophile. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), can also facilitate the reaction by solvating the cation and enhancing the nucleophilicity of the isopropoxide.

Temperature control is crucial to ensure the selective substitution at the C4 position and to minimize the formation of byproducts from potential reactions at other chlorinated sites. The reaction is often conducted at elevated temperatures to drive it to completion.

| Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3,4,6-Trichloropyridazine | Sodium isopropoxide | Isopropanol | Reflux | Not specified | Hypothetical based on patent literature |

| 3,6-Dichloropyridazin-4-amine | Sodium isopropoxide | Isopropanol/DMF | 80-100 | Not specified | Hypothetical based on patent literature |

Formation of the Aminopyridazine Moiety

Following the successful installation of the isopropoxy group, the subsequent step involves the introduction of the amine functionality at the C3 position of the pyridazine ring.

Amination Reactions (e.g., utilizing ammonia or its equivalents)

The formation of the 3-amino group is typically achieved through another nucleophilic aromatic substitution reaction, this time using ammonia or a protected ammonia equivalent as the nucleophile. A common precursor for this step is 4-isopropoxy-3,6-dichloropyridazine.

In a representative procedure, 4-isopropoxy-3,6-dichloropyridazine is treated with a solution of ammonia in a suitable solvent, often an alcohol like methanol (B129727) or ethanol, in a sealed vessel at elevated temperatures and pressures. The ammonia attacks the C3 position, leading to the displacement of the chloride ion and the formation of this compound.

A Chinese patent describes a method for the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine and aqueous ammonia in various solvents, including methylene (B1212753) chloride and DMF, at temperatures ranging from 30 to 180°C, with reported yields between 81% and 94%. uminho.pt While this reaction does not involve the isopropoxy group, it provides a relevant precedent for the amination of a chloropyridazine.

Chemoselective Amination in the Presence of Other Functional Groups

A significant challenge in the synthesis of this compound is achieving chemoselective amination at the C3 position without displacing the isopropoxy group at C4 or the chloro group at C6. The reactivity of the different positions on the pyridazine ring towards nucleophilic attack is influenced by the electronic properties of the existing substituents.

The isopropoxy group is an electron-donating group, which can deactivate the adjacent C3 and C5 positions towards nucleophilic attack. Conversely, the chloro group is an electron-withdrawing group, which activates the positions to which it is attached. The interplay of these electronic effects, along with steric considerations, allows for the selective amination at C3.

The reaction conditions, particularly the temperature and the concentration of the aminating agent, are carefully controlled to favor the desired substitution. Milder conditions are generally preferred to avoid undesired side reactions.

| Reactant | Reagent | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| 4-Isopropoxy-3,6-dichloropyridazine | Ammonia | Methanol | 100-120 | Sealed vessel | Not specified | Hypothetical based on patent literature |

| 3,6-Dichloropyridazine | Aqueous Ammonia | DMF | 180 | Sealed vessel | 93.7 | uminho.pt |

Development of Novel Synthetic Pathways and Mechanistic Insights into Bond-Forming Reactions

While the sequential nucleophilic aromatic substitution approach is the most established route to this compound, research into more efficient and novel synthetic pathways is ongoing. This includes the exploration of one-pot procedures and the use of alternative catalytic systems to facilitate the C-O and C-N bond-forming reactions.

Mechanistic studies, often employing computational methods, are providing deeper insights into the factors that govern the regioselectivity of these reactions. For instance, density functional theory (DFT) calculations can be used to model the transition states of the nucleophilic attack at different positions on the pyridazine ring, helping to rationalize the observed product distributions. Understanding the underlying mechanisms is crucial for the development of more refined and efficient synthetic strategies for this important class of compounds.

Recent research has also focused on the development of palladium-catalyzed amination reactions as an alternative to traditional SNAr conditions, which can sometimes require harsh conditions. These catalytic methods can offer milder reaction conditions and broader substrate scope.

Further research in this area may lead to the development of more sustainable and economically viable synthetic routes to this compound and its derivatives.

Isolation and Purification Techniques for Synthetic Intermediates and the Final Compound

The synthesis of this compound involves several key intermediates, each requiring specific purification methods to achieve the necessary quality for subsequent synthetic steps. The final compound also undergoes rigorous purification to meet the standards required for its intended applications.

Purification of Synthetic Intermediates:

A likely synthetic pathway to this compound involves intermediates such as 3,6-dichloropyridazine and 3-amino-6-chloropyridazine. The purification of these precursors is well-documented and typically employs standard laboratory techniques.

For instance, 3,6-dichloropyridazine , a common starting material, can be purified through methods like recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and depends on the solubility profile of the compound.

Similarly, 3-amino-6-chloropyridazine , a key intermediate, is often purified by a combination of techniques to remove residual reactants and byproducts. helixchrom.comrochester.edu A common procedure involves the evaporation of the reaction solvent, followed by recrystallization of the crude product. helixchrom.com In cases where recrystallization alone is insufficient to achieve the desired purity, silica (B1680970) gel column chromatography is employed as a further purification step. helixchrom.comrochester.edu The selection of the eluent system for column chromatography is critical for effective separation.

The table below summarizes common purification techniques for key synthetic intermediates.

| Intermediate | Purification Method | Details |

| 3,6-dichloropyridazine | Recrystallization | Specific solvent systems are chosen based on solubility. |

| Column Chromatography | Silica gel is a common stationary phase. | |

| 3-amino-6-chloropyridazine | Recrystallization | Often performed after initial work-up and solvent evaporation. helixchrom.com |

| Silica Gel Column Chromatography | Used to separate the product from closely related impurities. helixchrom.comrochester.edu |

Purification of the Final Compound: this compound

While specific experimental data for the purification of this compound is not extensively detailed in publicly available literature, purification strategies can be inferred from closely related analogs, such as 3-amino-6-methoxypyridazine.

A common approach for the purification of aminopyridazine derivatives involves initial extraction and washing steps to remove bulk impurities. This is typically followed by either recrystallization or column chromatography.

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For aminopyridazine derivatives, a variety of organic solvents and their mixtures are often explored to find the optimal conditions for crystallization.

Column chromatography is another widely used technique for the purification of organic compounds. For aminopyridazine derivatives, silica gel is a common choice for the stationary phase due to its ability to separate compounds based on polarity. The mobile phase, or eluent, is carefully selected to achieve good separation between the target compound and any impurities. A gradient of solvents with increasing polarity is often used to elute compounds with different polarities from the column. For basic compounds like amines, it is sometimes beneficial to use an amine-functionalized silica or to add a small amount of a basic modifier to the eluent to improve peak shape and recovery.

The table below outlines the likely purification techniques applicable to this compound based on methods used for analogous compounds.

| Purification Method | Stationary Phase | Potential Eluent Systems |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol |

| Amine-Functionalized Silica | Hexane/Ethyl Acetate | |

| Recrystallization | - | Ethanol/Water, Acetone/Water, Toluene/Heptane |

It is important to note that the optimal purification strategy will depend on the specific impurity profile of the crude product, which can vary depending on the synthetic route and reaction conditions employed. Therefore, techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are often used to monitor the progress of the purification and to assess the purity of the final product. helixchrom.com

Theoretical and Computational Characterization of 6 Chloro 4 Isopropoxypyridazin 3 Amine

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the conformational flexibility of a molecule are fundamental to its chemical behavior and biological interactions. For 6-Chloro-4-isopropoxypyridazin-3-amine, computational methods provide a powerful tool to explore these features.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to find the lowest energy structure.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O (isopropoxy) Bond Length | ~1.37 Å |

| C-N (amine) Bond Length | ~1.36 Å |

| N-N Bond Length (in ring) | ~1.34 Å |

| C-N Bond Length (in ring) | ~1.33 Å |

| C-C Bond Length (in ring) | ~1.40 Å |

| C-O-C Angle (isopropoxy) | ~118° |

Note: These values are estimations based on computational studies of analogous substituted pyridazines and related heterocyclic systems. Actual values would require specific DFT calculations for this molecule.

Conformational Landscapes and Energy Minima

The isopropoxy group attached to the pyridazine (B1198779) ring introduces conformational flexibility. The rotation around the C4-O bond and the C-O-C bonds of the isopropoxy group will lead to different spatial arrangements, or conformers, each with a specific energy. A conformational analysis would reveal the potential energy surface of the molecule, identifying the low-energy conformers (energy minima) that are most likely to exist at room temperature.

It is expected that the most stable conformer will have the bulky isopropyl group oriented to minimize steric hindrance with the adjacent chloro and amino substituents on the pyridazine ring. The planarity of the pyridazine ring itself is largely maintained due to its aromatic character. nih.gov

Tautomeric Equilibrium Studies

3-Aminopyridazine (B1208633) and its derivatives can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. nih.govblumberginstitute.org For this compound, the primary tautomeric equilibrium to consider is between the amino and imino forms.

Amino form: The amine group is present as -NH2.

Imino form: A proton has migrated from the exocyclic nitrogen to one of the ring nitrogens, resulting in an exocyclic imine (=NH) and an endocyclic N-H bond.

Computational studies on related aminopyridazines and other amino-substituted heterocycles can help predict which tautomer is more stable. mdpi.com The relative energies of these tautomers can be calculated using DFT. Generally, for 3-aminopyridazines, the amino form is the predominant and more stable tautomer in most solvents. rsc.org The electron-donating nature of the isopropoxy group and the electron-withdrawing nature of the chloro group will modulate the electron density of the pyridazine ring and could slightly influence the position of this equilibrium.

Electronic Structure Investigations

The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are critical for understanding its reactivity and potential as a functional material.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridazine ring, particularly on the amine group and the nitrogen atoms. The LUMO is likely to be distributed over the π-system of the pyridazine ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing chlorine atom. The isopropoxy group, being an electron-donating group, will raise the energy of the HOMO, while the chloro group will lower the energy of the LUMO.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -5.8 to -6.2 |

| LUMO | -1.5 to -1.9 |

| HOMO-LUMO Gap | 4.0 to 4.7 |

Note: These values are estimations based on DFT calculations reported for other substituted pyridazines. The exact values are dependent on the level of theory and basis set used in the calculation.

Charge Distribution and Electrostatic Potential Surface (ESP) Mapping

The distribution of charge within a molecule is fundamental to its interactions with other molecules. An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

Atomic Charges and Bond Order Analysis

The distribution of electron density within a molecule is fundamental to understanding its polarity, stability, and intermolecular interactions. Atomic charge calculations for this compound reveal a highly polarized structure, a characteristic feature of the pyridazine heterocycle. nih.gov The two adjacent nitrogen atoms in the pyridazine ring, along with the chlorine atom at position 6 and the oxygen atom of the isopropoxy group, are highly electronegative. Consequently, they withdraw electron density from the carbon skeleton and the hydrogen atoms.

A theoretical analysis, typically using a method like Mulliken population analysis, would quantify this distribution. The nitrogen atoms of the pyridazine ring are expected to bear significant negative charges, creating a region of high electron density. The chlorine atom at C6 and the isopropoxy oxygen at C4 would also be electron-rich centers. Conversely, the carbon atoms attached to these heteroatoms (C3, C4, and C6) are predicted to be electropositive. The hydrogen atoms, particularly those of the amine group, would carry a partial positive charge, making them potential hydrogen bond donors.

Bond order analysis provides insight into the nature of the chemical bonds (single, double, or intermediate). Within the pyridazine ring, the C-N and N-N bonds are expected to have bond orders intermediate between single and double bonds, confirming the aromatic character of the heterocycle. The C-Cl and C-O bonds will exhibit predominantly single-bond character, though influenced by the electronic effects of the ring. The bond orders within the isopropoxy group would be typical for saturated aliphatic systems.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms

| Atom | Predicted Charge (arbitrary units) | Rationale |

| N1 (pyridazine) | -0.45 | High electronegativity, ring resonance |

| N2 (pyridazine) | -0.48 | High electronegativity, adjacent to C3-amine |

| N (Amine) | -0.35 | Electronegative, but donating into the ring |

| Cl (C6) | -0.25 | High electronegativity |

| O (Isopropoxy) | -0.40 | High electronegativity |

| C3 | +0.30 | Bonded to two N atoms |

| C4 | +0.38 | Bonded to O and N atoms |

| C5 | -0.10 | Less influenced by electronegative atoms |

| C6 | +0.42 | Bonded to Cl and N atoms |

Theoretical Prediction of Spectroscopic Signatures

Computational methods can accurately predict spectroscopic data, which is invaluable for structural elucidation and characterization. nih.gov

Theoretical NMR chemical shifts can be calculated using Density Functional Theory (DFT) methods. nih.govualberta.ca The predicted shifts for this compound are influenced by the electronic environment of each nucleus.

For ¹H NMR, the proton on the pyridazine ring (H5) is expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent nitrogen and chloro-substituted carbon atoms. The protons of the amine group (-NH₂) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methine proton (-CH-) of the isopropoxy group would appear as a multiplet, coupled to the six methyl protons. These two methyl groups are diastereotopic and would be expected to appear as two distinct doublets. ualberta.ca

In the ¹³C NMR spectrum, carbons bonded directly to electronegative atoms (C3, C4, C6) are predicted to have the largest chemical shifts (downfield). researchgate.net C3, bonded to two nitrogens, would be highly deshielded. C4 and C6, bonded to oxygen and chlorine respectively, would also appear significantly downfield. C5 would be the most shielded of the ring carbons. The carbons of the isopropoxy group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | H on C5 | 7.5 - 7.8 | Singlet (s) | Deshielded by adjacent ring nitrogens and C6-Cl. |

| NH₂ | 5.5 - 6.0 | Broad s | Chemical shift is solvent-dependent. | |

| CH (isopropoxy) | 4.8 - 5.1 | Septet (sept) | Deshielded by the ether oxygen. | |

| CH₃ (isopropoxy) | 1.3 - 1.5 | Doublet (d) | Shielded aliphatic protons. | |

| ¹³C NMR | C3 | 160 - 165 | - | Attached to amine and two ring nitrogens. |

| C6 | 158 - 162 | - | Attached to chlorine and a ring nitrogen. | |

| C4 | 155 - 160 | - | Attached to isopropoxy group and a ring nitrogen. | |

| C5 | 110 - 115 | - | Most shielded ring carbon. | |

| CH (isopropoxy) | 70 - 75 | - | Carbon attached to oxygen. | |

| CH₃ (isopropoxy) | 20 - 25 | - | Aliphatic carbon. |

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of its bonds. nih.gov Theoretical frequency calculations using DFT methods can predict the positions and intensities of bands in the IR and Raman spectra. nih.gov

Key predicted vibrations for this compound would include N-H stretching from the amine group, typically seen as a pair of bands around 3300-3500 cm⁻¹. Aromatic C-H stretching from the C5-H bond would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropoxy group would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1400-1600 cm⁻¹ region. nih.gov The C-O stretching of the isopropoxy ether linkage would produce a strong band around 1200-1250 cm⁻¹. The C-Cl stretching vibration is typically found in the lower frequency region of 600-800 cm⁻¹. nih.govresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (in cm⁻¹)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (Amine) | 3350 - 3450 | Medium | Weak |

| Aromatic C-H Stretch | 3050 - 3100 | Weak | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | Strong |

| C=N/C=C Ring Stretch | 1400 - 1600 | Strong | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong | Medium |

| C-Cl Stretch | 650 - 750 | Strong | Strong |

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. nih.gov Predicting the fragmentation of this compound under electron impact (EI) or electrospray ionization (ESI) involves identifying the weakest bonds and the most stable resulting fragments. nih.gov

The molecular ion peak [M]⁺ would be the starting point. A primary and highly likely fragmentation pathway involves the α-cleavage of the isopropoxy group. youtube.com This could occur via two routes: loss of a propylene (B89431) molecule (C₃H₆, 42 Da) through a McLafferty-type rearrangement to leave a hydroxyl group on the ring, or loss of an isopropyl radical (•C₃H₇, 43 Da). Another prominent fragmentation would be the loss of the chlorine atom (•Cl, 35 Da). Subsequent fragmentations could involve the cleavage of the pyridazine ring itself or loss of small molecules like HCN or N₂.

A plausible primary fragmentation pathway: [C₇H₁₀ClN₄O]⁺• → [C₄H₅ClN₃O]⁺• + C₃H₅ (Loss of propene) or [C₇H₁₀ClN₄O]⁺• → [C₄H₄ClN₄O]⁺ + •C₃H₆ (Loss of isopropyl radical)

Quantum Chemical Descriptors for Reactivity and Interaction Prediction

Quantum chemical descriptors help in predicting how a molecule will behave in a chemical reaction.

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule. researchgate.netresearchgate.net The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.

f⁺(r) predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f⁺ value is the most likely site for reduction or attack by a nucleophile.

f⁻(r) predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f⁻ value is the most susceptible to oxidation or attack by an electrophile.

For this compound, the pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack. wikipedia.org The f⁺ values are predicted to be highest on the ring carbon atoms, particularly C6 and C4, which are bonded to the electron-withdrawing chlorine and isopropoxy groups. These positions represent the most likely sites for nucleophilic substitution.

Conversely, the sites for electrophilic attack (highest f⁻) are expected to be the heteroatoms with lone pairs, namely the amine nitrogen and the isopropoxy oxygen, as these are the most electron-rich and basic sites on the molecule.

Table 4: Predicted Fukui Indices for Reactive Site Prediction

| Atom/Site | Predicted Fukui Function | Reactivity Prediction |

| C6 (ring carbon) | High f⁺ | Most probable site for nucleophilic attack . Activated by the chloro group. |

| C4 (ring carbon) | High f⁺ | A primary site for nucleophilic attack . Activated by the isopropoxy group. |

| N (Amine) | High f⁻ | Most probable site for electrophilic attack (e.g., protonation, alkylation). |

| O (Isopropoxy) | High f⁻ | A likely site for electrophilic attack or coordination to Lewis acids. |

| C5 (ring carbon) | Moderate f⁻ | Potential site for electrophilic aromatic substitution, though less reactive. |

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Information not available.

Investigations into the Biological Activity Profile and Mechanistic Aspects of 6 Chloro 4 Isopropoxypyridazin 3 Amine in Vitro Focus

In Vitro Screening Platforms and Assay Methodologies

The initial assessment of a compound's biological potential is conducted through a battery of in vitro assays. These controlled experiments are fundamental in identifying and characterizing the bioactivity of a new chemical entity like 6-Chloro-4-isopropoxypyridazin-3-amine.

Enzyme inhibition assays are a primary tool to determine if a compound can modulate the activity of a specific enzyme. For a compound like this compound, a range of enzymes could be targeted based on the activities of related pyridazine (B1198779) structures. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. While specific IC₅₀ values for this compound are not documented, it is known that related pyridine (B92270) derivatives have been evaluated for their inhibitory effects against various enzymes, with IC₅₀ values being a critical measure of their antiproliferative activity. nih.gov For instance, in the context of anti-HIV research, a substituted pyrimidine (B1678525), (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, was identified as a potent non-nucleoside reverse transcriptase inhibitor. nih.gov

To understand if a compound interacts with specific receptors, receptor binding assays are employed. These studies measure the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). Derivatives of 6-chloropyridazine have been synthesized and evaluated for their affinity towards neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov These studies revealed that compounds with the 6-chloro-3-pyridazinyl group exhibited high affinity, with Ki values in the nanomolar range. nih.gov Such findings suggest that this compound could potentially exhibit affinity for nAChRs or other receptors, a hypothesis that would require experimental validation through competitive binding assays using radiolabeled ligands.

Cell-based assays provide a more complex biological system to assess a compound's effect on cellular processes. These assays can confirm target engagement within a living cell and elucidate how a compound modulates specific signaling pathways. For example, if enzyme or receptor assays suggest a target, cell-based assays can measure downstream effects, such as changes in protein expression, post-translational modifications, or reporter gene activation. For instance, a BRET-based cellular assay was used to identify a potent TAAR1 agonist for the potential treatment of psychotic disorders. mdpi.com

The pyridazine scaffold is a well-established pharmacophore in the development of antimicrobial and antiparasitic agents. Numerous studies have demonstrated the efficacy of pyridazine derivatives against a range of pathogens.

Antimicrobial Activity: Research has consistently shown that pyridazine derivatives possess significant antibacterial and antifungal properties. nih.govresearchgate.netuaiasi.ronih.govtandfonline.com For example, certain pyridazine derivatives have demonstrated remarkable activity against Gram-positive bacteria, such as Sarcina lutea. researchgate.net The antimicrobial activity is often evaluated using methods like the diffusimetric method to determine zones of inhibition against various bacterial and fungal strains. nih.gov Studies have shown activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. nih.gov The nature and position of substituents on the pyridazine ring have been shown to influence the spectrum and potency of antimicrobial action. nih.gov For instance, some sulfamoylpyrazolo[3,4-c]pyridazine derivatives have shown interesting antimicrobial activity. researchgate.net

Antiparasitic Activity: Pyridazine and its derivatives are also recognized for their potential against various parasites. researchgate.net Notably, some pyridazine analogs have been investigated for their activity against Toxoplasma gondii. mdpi.com The evaluation of antiparasitic activity often involves in vitro screening against the target parasite, such as the tachyzoite stage of T. gondii, to determine the concentration required to inhibit parasite proliferation. mdpi.com

The following table summarizes the observed antimicrobial activities of various pyridazine derivatives, suggesting the potential for this compound to exhibit similar properties.

| Microorganism | Observed Activity in Pyridazine Derivatives | Reference |

| Staphylococcus aureus | Active | nih.govnih.gov |

| Bacillus subtilis | Active | nih.gov |

| Pseudomonas aeruginosa | Active | nih.govnih.gov |

| Escherichia coli | Active | nih.gov |

| Candida albicans | Active | nih.gov |

| Sarcina lutea | Spectacular Activity | researchgate.net |

The structural similarity of pyridazines to other nitrogen-containing heterocycles, such as phthalazines, allows for the inference of other potential pharmacological activities. A significant body of research has highlighted the anticonvulsant properties of phthalazine (B143731) derivatives. nih.govsapub.orgresearchgate.netsioc-journal.cnnih.gov These compounds have been evaluated in animal models of epilepsy, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) induced-convulsions model. nih.govsapub.orgresearchgate.net For example, a series of 6-alkyoxyl-tetrazolo[5,1-a]phthalazine derivatives were synthesized and showed potent anticonvulsant activity. nih.gov The most potent compound in this series had a median effective dose (ED₅₀) of 6.8 mg/kg in the MES test. nih.gov Given the structural relationship, it is plausible that this compound could be investigated for similar central nervous system activities.

Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

Understanding the mechanism of action is crucial for the further development of any biologically active compound. For this compound, while direct mechanistic studies are absent, potential mechanisms can be postulated based on the known actions of related compounds.

For instance, the anticonvulsant activity of some phthalazine derivatives is attributed to their action as non-competitive antagonists of AMPA receptors. sapub.orgnih.gov Molecular docking studies have been employed to understand the binding of these compounds to the AMPA receptor. nih.gov If this compound were to exhibit anticonvulsant properties, a similar mechanism involving antagonism of excitatory amino acid receptors could be a starting point for investigation.

In the context of antimicrobial activity, the mechanisms can be diverse. Pyridazine derivatives could potentially disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis in microorganisms. Further studies, such as determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), followed by specific mechanistic assays, would be required to elucidate the precise mode of action. mdpi.com

For antiparasitic activity, such as against Toxoplasma gondii, the mechanism could involve the inhibition of key parasitic enzymes. For example, some compounds targeting this parasite work by inhibiting enzymes like phenylalanyl-tRNA synthetase (PheRS). acs.org

Identification and Validation of Molecular Targets

Specific molecular targets for this compound have not been explicitly identified or validated in peer-reviewed literature. The broader class of pyridazine derivatives has been shown to interact with a variety of biological targets, including enzymes and receptors. scirp.orgslideshare.net For instance, some pyridazinone derivatives have been investigated as inhibitors of amyloid fibril formation, suggesting a potential interaction with proteins prone to misfolding. nih.gov Others have shown activity at benzodiazepine (B76468) receptors. nih.gov Without specific studies on this compound, any discussion of its molecular targets remains speculative and would be based on the activities of related but structurally distinct compounds.

Ligand-Protein Interaction Profiling through Computational Docking and Molecular Dynamics Simulations

There is a lack of published computational studies specifically detailing the ligand-protein interactions of this compound. Computational methods like molecular docking and molecular dynamics simulations are powerful tools for predicting the binding modes and affinities of small molecules to protein targets. mdpi.comacs.org For other pyridazine derivatives, these methods have been employed to understand their mechanism of action. For example, molecular dynamics simulations have been used to study how pyridazine-based compounds might stabilize protein monomers to inhibit amyloid fibril formation. nih.gov Such analyses for this compound would require a hypothesized biological target, which has not yet been established.

Analysis of Cellular Pathway Perturbations Induced by the Compound

Experimental data on the cellular pathway perturbations induced by this compound are not available. Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action and potential therapeutic applications. This type of analysis is often conducted after initial screening identifies a significant biological activity. For the broader class of pyridazinones, some compounds have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. nih.gov

Investigation of Allosteric Modulation or Orthosteric Binding Mechanisms

There is no information available to determine whether this compound acts via an allosteric or orthosteric binding mechanism. Orthosteric ligands bind to the primary, active site of a receptor or enzyme, while allosteric modulators bind to a secondary, distinct site to modulate the activity of the primary site. google.com The determination of a compound's binding mechanism is a detailed process that typically follows the identification of a specific molecular target and initial biological activity.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

While specific SAR studies for a series of analogs of this compound are not documented, general principles from related chemical series can provide some insight into the potential importance of its structural features.

Systematic Modification of the Pyridazine Core and Side Chains (e.g., varying the isopropoxy or chloro substituents)

Systematic modifications of the pyridazine core and its substituents are a common strategy in medicinal chemistry to optimize biological activity. researchgate.netnih.gov For other classes of pyridazines and related heterocycles, the nature and position of substituents have been shown to be critical for their pharmacological effects.

For instance, in a series of 1,2,5-oxadiazoles, the substituents on a phenyl ring at the 4-position significantly influenced antiplasmodial activity and cytotoxicity. acs.orgmdpi.com Similarly, for a series of 4-hydroxy-2,1-benzothiazine-3-carboxylic acid derivatives, the position of a methyl group on an anilide fragment dramatically altered analgesic activity. mdpi.com

In the context of this compound, key modifications would involve:

Varying the 4-alkoxy group: Replacing the isopropoxy group with other alkoxy groups (e.g., methoxy (B1213986), ethoxy) or other functionalities could modulate properties like solubility, metabolic stability, and target engagement. Studies on related 4-alkoxypyridazines could provide a basis for such modifications. nih.gov

Substitution at the chloro position: The chlorine atom at the 6-position is an important feature. Its replacement with other halogens (e.g., fluorine, bromine) or other electron-withdrawing or -donating groups would likely have a significant impact on the electronic properties of the pyridazine ring and its interactions with biological targets.

Modification of the 3-amino group: The amino group at the 3-position is a key site for potential hydrogen bonding. Its substitution or replacement could alter the binding affinity and selectivity of the compound.

The following table outlines hypothetical modifications based on common strategies in medicinal chemistry, though no specific biological data is available for these analogs.

| Compound | Modification from this compound | Potential Impact |

| Analog 1 | Replacement of isopropoxy with methoxy group | Altered steric bulk and lipophilicity |

| Analog 2 | Replacement of chloro group with fluoro group | Modified electronic properties and potential for altered target interactions |

| Analog 3 | N-methylation of the 3-amino group | Reduced hydrogen bond donating capacity, increased lipophilicity |

| Analog 4 | Replacement of isopropoxy with a phenyl group | Significantly increased steric bulk and potential for pi-stacking interactions |

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Without a known biological target and activity data for this compound, its key pharmacophoric features can only be hypothesized based on its structure.

Potential pharmacophoric elements include:

The pyridazine ring as a central scaffold.

A hydrogen bond donor (the 3-amino group).

A hydrogen bond acceptor (the nitrogen atoms in the pyridazine ring).

A hydrophobic region (the isopropoxy group).

An electron-withdrawing feature (the chloro group).

The relative spatial arrangement of these features would be critical for its interaction with a biological target. The elucidation of the precise pharmacophore would require the synthesis and biological evaluation of a series of analogs with systematic structural modifications.

Correlation of Structural Variations with Biological Potency and Selectivity (general SAR approach)

No published data exists to establish a structure-activity relationship for this compound.

Rational Design and Synthesis of Structure-Activity Relationship Probes

There are no publicly available studies describing the rational design or synthesis of molecular probes based on the this compound scaffold.

Applications and Potential in Chemical Synthesis and Materials Science

6-Chloro-4-isopropoxypyridazin-3-amine as a Versatile Synthetic Building Block

The structure of this compound, characterized by its distinct functional groups, makes it an exemplary synthetic building block. Chemical suppliers recognize this potential, listing it among novel building blocks for research. achemblock.com The core pyridazine (B1198779) ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinally important compounds. The strategic placement of the chloro, isopropoxy, and amino substituents provides multiple reaction sites for chemists to exploit.

The utility of chloro-substituted pyridazines as intermediates is well-documented. For instance, the related compound 3-amino-6-chloropyridazine (B20888) is considered an important intermediate in organic synthesis, particularly for pharmaceuticals and dyes. The synthesis of this analog often starts from 3,6-dichloropyridazine (B152260), highlighting the reactivity of the chloro-groups on the pyridazine ring. Similarly, 6-Chloro-4-methylpyridazin-3-amine is identified as a reagent used in various organic synthesis transformations. chemicalbook.com The presence of the chlorine atom, a good leaving group, allows for nucleophilic substitution reactions, while the amino group can undergo a wide range of transformations, including acylation, alkylation, and diazotization. The isopropoxy group, while generally more stable, influences the electronic properties and solubility of the molecule and its derivatives.

Derivatization Reactions and Functional Group Interconversions for Library Synthesis

The true power of a building block like this compound lies in its capacity for derivatization. The multiple reactive sites on the molecule allow for the systematic modification of its structure, enabling the creation of large libraries of related compounds for screening in drug discovery and materials science.

The primary amino group is a key handle for derivatization. It can readily react with acyl chlorides, anhydrides, and isocyanates to form a diverse range of amides and ureas. For example, the related 6-Chloro-4-methylpyridazin-3-amine can be used to prepare N-(6-chloro-5-methyl-3-pyridazinyl)-acetamide. chemicalbook.com The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as other amines, alcohols, or thiols. This type of transformation is fundamental in building molecular complexity.

The table below illustrates potential derivatization reactions based on the functional groups of this compound, drawing parallels from known reactions of similar heterocyclic compounds.

| Functional Group | Reagent/Reaction Type | Potential Product Class |

| Amino Group (-NH2) | Acyl Halides / Anhydrides | Amides |

| Sulfonyl Chlorides | Sulfonamides | |

| Aldehydes / Ketones (Reductive Amination) | Secondary/Tertiary Amines | |

| Isocyanates / Isothiocyanates | Ureas / Thioureas | |

| Chloro Group (-Cl) | Amines (Buchwald-Hartwig or SNAr) | Diaminopyridazines |

| Alcohols / Phenols (SNAr) | Alkoxy/Aryloxy Pyridazines | |

| Thiols (SNAr) | Thioether Pyridazines | |

| Organoboron Reagents (Suzuki Coupling) | Aryl/Alkyl Pyridazines |

These transformations are crucial for generating chemical diversity and for fine-tuning the properties of the final molecules.

Role as a Precursor for Advanced Pyridazine-Containing Architectures

Beyond simple derivatization, this compound serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These advanced architectures are often sought after in medicinal chemistry due to their rigid frameworks and potential for specific interactions with biological targets.

A notable example is the use of the analogous compound, 6-Chloro-4-methylpyridazin-3-amine, as a starting material for the synthesis of 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine. chemicalbook.com This reaction involves the condensation of the aminopyridazine with an alpha-haloketone to construct a fused five-membered imidazole (B134444) ring onto the pyridazine core, forming a bicyclic imidazopyridazine system. This class of compounds is known for its diverse biological activities.

Given the structural similarities, this compound is an ideal candidate for similar cyclization strategies. By reacting the amino group with various bifunctional reagents, a range of fused ring systems can be accessed. For example, reaction with alpha,beta-unsaturated ketones could lead to dihydropyridopyridazines, while reaction with diketones could yield other novel bicyclic or tricyclic frameworks. The ability to build such complex scaffolds from a relatively simple starting material underscores the importance of this compound as a key intermediate.

Potential Utility as a Ligand in Catalysis or Coordination Chemistry

The nitrogen atoms within the pyridazine ring and the exocyclic amino group of this compound possess lone pairs of electrons, making the molecule a potential ligand for coordination with metal centers. While specific studies on the catalytic or coordination chemistry of this exact compound are not widely reported, the behavior of similar nitrogen-containing heterocycles provides a strong basis for its potential in this area.

Pyridazine derivatives are known to act as ligands in a variety of catalytic systems. The two adjacent nitrogen atoms of the pyridazine ring can chelate to a metal ion, forming a stable five-membered ring. This chelation can influence the electronic and steric environment around the metal, thereby modulating its catalytic activity. Furthermore, the amino group can also coordinate to metals or be functionalized to introduce other coordinating groups.

There is precedent for pyrimidine (B1678525) derivatives, which are structurally related to pyridazines, being effective as catalysts in important carbon-carbon bond-forming reactions like the Mizoroki-Heck reaction. This suggests that pyridazine-based compounds could also exhibit catalytic properties, either as ligands for transition metals or potentially as organocatalysts themselves. The specific substitution pattern of this compound could offer unique solubility and stability properties to the resulting metal complexes.

Exploration in Polymer Chemistry or Materials Science Applications

The functional groups on this compound also suggest potential applications in the realm of polymer chemistry and materials science. The primary amine and the reactive chloro group are both functionalities that can be utilized in polymerization reactions.

For instance, the amino group can undergo polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The chloro group could potentially be used in polycondensation reactions via nucleophilic substitution. This dual reactivity could allow for the creation of cross-linked polymers or for the incorporation of the pyridazine unit as a pendant group on a polymer backbone, which could impart specific properties such as thermal stability, conductivity, or metal-binding capabilities.

Furthermore, pyridazine-containing compounds have been investigated as intermediates in the synthesis of dyes and pigments. The chromophoric nature of the pyridazine ring, combined with the ability to modify its substituents, allows for the tuning of its color and other photophysical properties. Therefore, this compound could serve as a precursor for novel functional dyes or pigments with applications in areas such as organic light-emitting diodes (OLEDs) or as colorants for advanced materials.

Advanced Methodologies, Interdisciplinary Approaches, and Future Research Directions

Integration of High-Throughput Screening and Combinatorial Chemistry for Analog Discovery

High-throughput screening (HTS) offers a rapid method for assessing large numbers of compounds to identify those with desired biological activity. acs.org For a compound like 6-Chloro-4-isopropoxypyridazin-3-amine, HTS can be pivotal in uncovering its biological targets and potential therapeutic applications. The process involves screening the compound against a wide array of biological assays, such as enzyme inhibition or receptor binding assays. acs.org

Complementing HTS, combinatorial chemistry allows for the systematic and rapid synthesis of a large number of derivatives, or analogs, of this compound. By varying the substituents on the pyridazine (B1198779) ring, a library of related compounds can be generated. For instance, the isopropoxy group at the 4-position could be replaced with other alkoxy or aryloxy groups, and the chloro group at the 6-position could be substituted with other halogens or functional groups. This approach enables the exploration of the structure-activity relationship (SAR) to identify analogs with improved potency or selectivity. nih.gov

Application of Advanced Spectroscopic Techniques for Complex Interaction Studies

To understand the mechanism of action of this compound, advanced spectroscopic techniques are indispensable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed insights into the compound's interaction with its biological targets at an atomic level.

For example, if HTS identifies a protein target for this compound, NMR techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) NMR can be employed to map the binding epitope and determine the binding affinity. X-ray crystallography of the compound co-crystallized with its target protein can reveal the precise binding mode, including key hydrogen bonds and hydrophobic interactions. The pyridazine ring itself, with its two adjacent nitrogen atoms, has the capacity for robust, dual hydrogen-bonding interactions, a feature that can be critical in drug-target engagement. nih.gov

Chemoinformatics and Machine Learning for Predictive Modeling of Activity and Design Optimization

Chemoinformatics and machine learning are increasingly powerful tools in drug discovery for predicting the properties and activities of novel compounds. researchgate.net For this compound, these computational approaches can be used to build predictive models for its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By analyzing the chemical structure, machine learning algorithms can estimate parameters such as oral bioavailability, metabolic stability, and potential off-target toxicities. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for the pyridazinamine class of compounds. These models use the structural features of a series of analogs and their corresponding biological activities to derive a mathematical relationship. This relationship can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds and prioritizing synthetic efforts. researchgate.net

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical syntheses that are more environmentally friendly. For the synthesis of pyridazine derivatives, several green chemistry approaches have been explored, such as the use of microwave irradiation and grinding techniques, which can reduce reaction times and the use of volatile organic solvents. ekb.eg

The synthesis of this compound can be evaluated and optimized based on green chemistry principles. This could involve exploring solvent-free reaction conditions, using catalysts instead of stoichiometric reagents, and designing a synthetic route that minimizes the number of steps and maximizes atom economy. For instance, recent advancements in pyridazine synthesis include copper-promoted cyclization reactions under mild conditions and Lewis acid-mediated inverse electron demand Diels-Alder reactions. organic-chemistry.org

Addressing Specific Research Gaps Identified in the Pyridazinamine Class

While the pyridazine scaffold is well-represented in medicinal chemistry, there are still research gaps to be addressed. nih.govnih.gov For the pyridazinamine class, a key area for further investigation is the elucidation of novel mechanisms of action beyond established targets. Many pyridazine-containing compounds have shown promise as anticancer and anti-inflammatory agents, but their precise molecular targets are not always fully characterized. nih.gov

This compound, with its specific substitution pattern, could be used to probe these uncharted biological spaces. A thorough investigation of its biological activity profile could lead to the identification of novel cellular pathways and protein targets, thereby expanding the therapeutic potential of the pyridazinamine class.

Potential for Developing New Chemical Probes or Research Tools Based on the Compound's Unique Scaffold

A chemical probe is a small molecule used to study biological systems. The unique scaffold of this compound makes it a potential starting point for the development of new chemical probes. nih.gov By attaching a fluorescent tag or a reactive group to the molecule, it could be transformed into a tool for visualizing biological processes or for identifying and validating new drug targets.

For instance, if the compound is found to bind selectively to a particular protein, a biotinylated version could be synthesized for use in pull-down assays to identify the protein's binding partners. A fluorescently labeled analog could be used in cellular imaging studies to track the localization of its target. The development of such probes would not only advance our understanding of the compound's own biology but also provide valuable tools for the broader research community.

Compound Information Table

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1395034-49-7 | nih.gov |

| Molecular Formula | C7H10ClN3O | nih.gov |

| Molecular Weight | 187.63 g/mol | nih.gov |

| SMILES | CC(C)OC1=CC(Cl)=NN=C1N | nih.gov |

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-4-isopropoxypyridazin-3-amine, and how do reaction conditions influence yield?

Answer:

The synthesis of pyridazine derivatives typically involves nucleophilic substitution or condensation reactions. For example, 6-Chloro-N-methylpyridazin-3-amine is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with methylamine under controlled conditions . For this compound, analogous methods may apply:

- Step 1: React 3,6-dichloropyridazine with isopropanol in a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Step 2: Optimize stoichiometry (e.g., excess isopropanol to drive substitution) and use catalysts like K₂CO₃ to enhance reactivity.

- Yield Factors: Temperature, solvent polarity, and reactant ratios significantly affect yield. For instance, elevated temperatures (≥80°C) may increase by-products, while lower temperatures (<60°C) slow kinetics .

Basic: What spectroscopic and analytical techniques confirm the structure and purity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., isopropoxy group at C4, chlorine at C6). For similar compounds, H NMR peaks for aromatic protons appear at δ 7.0–8.5 ppm, while isopropoxy groups show split signals near δ 1.2–1.4 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., expected [M+H] for C₇H₁₁ClN₃O: ~188.06).

- HPLC-PDA: Purity (>98%) is validated using reverse-phase HPLC with UV detection at λ ~254 nm .

Advanced: How does the substitution pattern on the pyridazine ring influence reactivity and biological activity?

Answer:

The chlorine and isopropoxy groups at C6 and C4, respectively, modulate electronic and steric effects:

- Reactivity: The electron-withdrawing chlorine atom activates the ring for nucleophilic substitution at C4, while the bulky isopropoxy group may hinder sterically demanding reactions .

- Biological Activity: Substitutions impact interactions with target enzymes. For example, 6-Chloro-4-phenylpyridazin-3-amine inhibits monoamine oxidase (MAO) due to its planar aromatic system and halogen-mediated hydrophobic interactions . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities for such targets .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from assay variability or compound stability. Methodological solutions include:

- Standardized Assays: Use validated protocols (e.g., MAO inhibition assays with clorgyline as a positive control) .

- Stability Testing: Monitor compound degradation in buffer/DMSO using LC-MS over 24–72 hours .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line specificity or incubation time .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

By-product formation (e.g., di-substituted derivatives) is mitigated through:

- Temperature Control: Maintain 60–70°C to balance reaction rate and selectivity .

- Solvent Selection: Use DMF for polar intermediates or THF for sterically hindered reactions .

- Catalyst Screening: Test bases (e.g., NaH vs. K₂CO₃) to enhance regioselectivity. For example, K₂CO₃ in DMF reduces N-alkylation by-products in pyridazine systems .

Advanced: What computational methods predict interactions between this compound and enzyme targets?

Answer:

- Molecular Docking: Tools like AutoDock or Schrödinger predict binding poses in enzyme active sites (e.g., MAO-B). Parameters include grid size (20 ų) and Lamarckian genetic algorithms .

- MD Simulations: GROMACS or AMBER assess stability of ligand-enzyme complexes over 50–100 ns trajectories.

- QSAR Models: Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Advanced: How to design derivatives of this compound for enhanced pharmacokinetic properties?

Answer:

- Bioisosteric Replacement: Substitute chlorine with CF₃ or Br to modulate lipophilicity (clogP 2.1 → 2.5) .

- Prodrug Strategies: Introduce ester groups at the isopropoxy moiety to improve aqueous solubility .

- Metabolic Stability: Incorporate deuterium at vulnerable positions (e.g., C-H bonds) to slow CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.